

Demethylvestitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethylvestitol	
Cat. No.:	B129825	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylvestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Demethylvestitol**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its mechanism of action and methodologies for its study. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate further investigation into this promising compound.

Chemical Structure and Identification

Demethylvestitol, systematically named 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol, is classified as a member of the hydroxyisoflavans.[1] Its chemical structure is characterized by a chroman ring system linked to a resorcinol (benzene-1,3-diol) moiety.

Table 1: Chemical Identification of **Demethylvestitol**



Identifier	Value	Reference
IUPAC Name	4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol	[1]
CAS Number	65332-45-8	[2]
Molecular Formula	C15H14O4	[2]
Molecular Weight	258.27 g/mol	[2]
SMILES	C1C(COC2=C1C=CC(=C2)O) C3=C(C=C(C=C3)O)O	[1]
InChI Key	CJZBXHPHEBCWLV- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **Demethylvestitol** are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties like melting and boiling points are not readily available in the literature, computational predictions and reported solubility data provide valuable insights.

Table 2: Physicochemical Properties of **Demethylvestitol**

Property	Value	Notes
Appearance	White to yellow solid	[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2][3]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

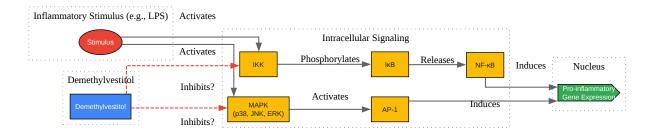
Biological Activities and Signaling Pathways



Demethylvestitol has been reported to possess both anti-inflammatory and antiviral properties. While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key signaling pathways involved in inflammation and viral replication.

Anti-inflammatory Activity

Natural compounds with anti-inflammatory effects often target pro-inflammatory signaling cascades. The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central regulators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.[4][5][6][7][8][9] It is hypothesized that **Demethylvestitol** may exert its anti-inflammatory effects by interfering with these pathways, leading to a reduction in the production of inflammatory mediators.



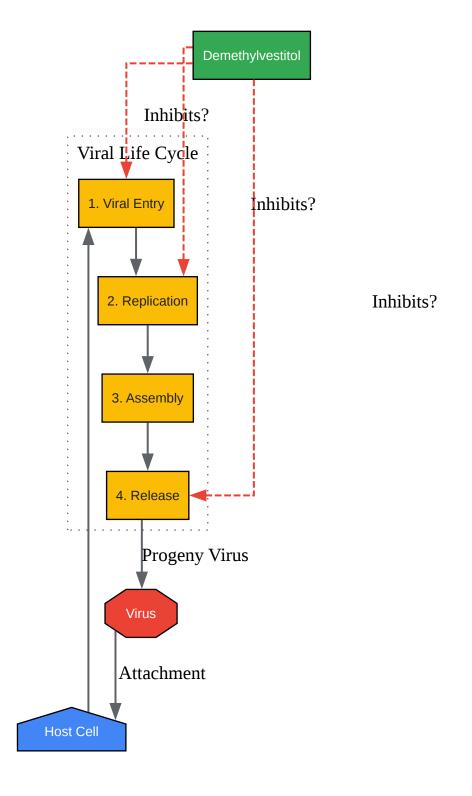
Click to download full resolution via product page

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway of **Demethylvestitol**.

Antiviral Activity

The antiviral mechanism of **Demethylvestitol** is not yet fully elucidated. Generally, antiviral agents can act at various stages of the viral life cycle, including viral entry, replication, and release.[10][11][12] Further research is needed to determine the specific viral targets and the stages of viral infection that are inhibited by **Demethylvestitol**.





Click to download full resolution via product page

Figure 2: Potential Stages of Viral Life Cycle Inhibition by **Demethylvestitol**.

Experimental Protocols

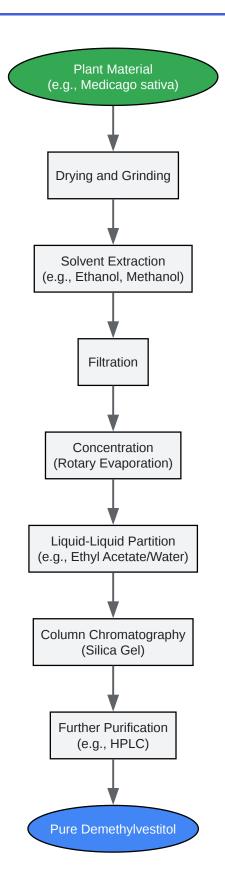


The following sections provide generalized protocols for the extraction of **Demethylvestitol** from plant sources and for conducting in vitro assays to evaluate its biological activities. These protocols are intended as a starting point and may require optimization based on the specific plant material and experimental setup.

Extraction of Demethylvestitol from Plant Material (General Protocol)

Demethylvestitol can be isolated from various plant sources, such as those from the Dalbergia or Medicago genera.[4][13][14][15] The following is a general workflow for its extraction and purification.





Click to download full resolution via product page

Figure 3: General Workflow for the Extraction of **Demethylvestitol**.



Methodology:

- Preparation of Plant Material: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered material is macerated or refluxed with a suitable solvent (e.g., ethanol or methanol) to extract the secondary metabolites.
- Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partition: The crude extract is subjected to liquid-liquid partitioning between an
 aqueous and an organic solvent (e.g., ethyl acetate) to separate compounds based on their
 polarity.
- Chromatographic Separation: The organic phase is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing **Demethylvestitol**.
- Purification: The fractions containing **Demethylvestitol** are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation (General Protocol)

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity.[2][16] [17]

Methodology:

- Preparation of Reaction Mixture: A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of 1% solution), phosphate-buffered saline (pH 6.4, 2.8 mL), and the test compound (Demethylvestitol) at various concentrations.
- Incubation: The mixtures are incubated at 37°C for 15 minutes.



- Induction of Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.
- Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
- Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
 % Inhibition = [1 (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vitro Antiviral Assay: Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[16]

Methodology:

- Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.
- Virus and Compound Incubation: A known titer of the virus is incubated with serial dilutions of Demethylvestitol for a specific period (e.g., 1 hour) at 37°C.
- Infection: The cell monolayers are infected with the virus-compound mixture.
- Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.
- Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
- Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
- Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet),
 and the number of plaques is counted for each concentration of the compound.



• Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The 50% inhibitory concentration (IC₅₀) can be determined from the doseresponse curve.

Synthesis

The total synthesis of isoflavans like **Demethylvestitol** can be achieved through various synthetic routes. A common approach involves the construction of a deoxybenzoin intermediate followed by cyclization to form the chroman ring.[15]

Conclusion

Demethylvestitol is a natural isoflavan with demonstrated anti-inflammatory and antiviral potential. This technical guide has provided a consolidated overview of its chemical structure, properties, and biological activities, along with generalized experimental protocols to aid in its further investigation. The presented information, including the structured data tables and workflow diagrams, is intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this promising natural product. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Demethylvestitol | 65332-45-8 [amp.chemicalbook.com]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization and extraction of alfalfa (Medicago sativa) protein following multiple postharvest processing techniques coupled with protease inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 5. Preclinical and clinical developments for combination treatment of influenza PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Isolation and Culture of Protoplasts in Alfalfa (Medicago sativa) Cultivar Regen-SY [scirp.org]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a novel plaque reduction neutralisation test for hantavirus infection PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Demethylvestitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129825#chemical-structure-and-properties-of-demethylvestitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com